molecular formula C13H24N2O B5408263 N-cyclopentyl-2-(4-methylpiperidin-1-yl)acetamide

N-cyclopentyl-2-(4-methylpiperidin-1-yl)acetamide

Cat. No.: B5408263
M. Wt: 224.34 g/mol
InChI Key: BQSZPZYQCFTOOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopentyl-2-(4-methylpiperidin-1-yl)acetamide is a chemical compound with the molecular formula C13H24N2O and a molecular weight of 224.34 g/mol . This compound is known for its unique structure, which includes a cyclopentyl group and a piperidine ring, making it a subject of interest in various scientific research fields.

Preparation Methods

The synthesis of N-cyclopentyl-2-(4-methylpiperidin-1-yl)acetamide typically involves the reaction of cyclopentylamine with 4-methylpiperidine in the presence of acetic anhydride. The reaction conditions often include a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Chemical Reactions Analysis

N-cyclopentyl-2-(4-methylpiperidin-1-yl)acetamide undergoes various chemical reactions, including:

Scientific Research Applications

N-cyclopentyl-2-(4-methylpiperidin-1-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-(4-methylpiperidin-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

N-cyclopentyl-2-(4-methylpiperidin-1-yl)acetamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

N-cyclopentyl-2-(4-methylpiperidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O/c1-11-6-8-15(9-7-11)10-13(16)14-12-4-2-3-5-12/h11-12H,2-10H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQSZPZYQCFTOOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC(=O)NC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.